N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methyl-3-nitrobenzamide
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Description
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C20H23FN4O5S and its molecular weight is 450.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 450.13731918 g/mol and the complexity rating of the compound is 733. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methyl-3-nitrobenzamide are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function . It is more selective to ENT2 than to ENT1 . The compound reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis and regulation of adenosine function . This can have downstream effects on various biochemical pathways, including those involved in cell proliferation and apoptosis.
Pharmacokinetics
Similar compounds have been shown to exhibit high brain uptake and stability, suggesting potential bioavailability
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on ENTs . By inhibiting these transporters, the compound can potentially disrupt nucleotide synthesis and adenosine regulation, affecting cellular processes such as cell growth and apoptosis .
Biochemical Analysis
Biochemical Properties
The piperazine template of N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methyl-3-nitrobenzamide forms the molecular backbone and provides potent and selective neurological ligands . It interacts with various enzymes and proteins, playing a significant role in biochemical reactions. For instance, it has been found to inhibit Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Cellular Effects
This compound has shown to influence cell function significantly. It affects various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to inhibit ENTs, which can impact the transport of nucleosides across the cell membrane, thereby influencing cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it has been found to inhibit ENTs more selectively towards ENT2 than ENT1 .
Temporal Effects in Laboratory Settings
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels . For instance, it inhibits ENTs, which are involved in the transport of nucleosides, a crucial part of nucleotide synthesis pathways .
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O5S/c1-15-16(5-4-8-18(15)25(27)28)20(26)22-9-14-31(29,30)24-12-10-23(11-13-24)19-7-3-2-6-17(19)21/h2-8H,9-14H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEDGXZWYCIATG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.